molecular formula C15H16FN3O3S B2868495 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034302-49-1

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2868495
CAS No.: 2034302-49-1
M. Wt: 337.37
InChI Key: CENARDYYABQKNK-UHFFFAOYSA-N
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Description

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a privileged scaffold in pharmaceuticals, linked via an ether bridge to a pyrrolidine ring that is functionalized with a 4-fluoro-2-methylphenylsulfonyl group. The structural motif of a sulfonamide-linked heterocycle is frequently explored in the development of kinase inhibitors . Specifically, the pyrimidine core is a common feature in many studied Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are a major class of therapeutics in oncology . Furthermore, the pyrrolidine and pyrimidine structural units are key components in various antimicrobial agents, suggesting this compound may serve as a valuable intermediate or precursor in the synthesis of novel anti-infectives . The presence of the sulfonyl group adjacent to the pyrrolidine nitrogen may influence the molecule's ability to interact with enzymatic targets, a strategy employed in the design of protease inhibitors and other therapeutic agents. Researchers can utilize this compound as a key building block for the construction of more complex, fused pyrimidine systems or as a core structure for SAR (Structure-Activity Relationship) studies in high-throughput screening assays. Its well-defined structure makes it suitable for investigating protein-ligand interactions, particularly with kinases and other ATP-binding proteins . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-11-9-12(16)3-4-14(11)23(20,21)19-8-5-13(10-19)22-15-17-6-2-7-18-15/h2-4,6-7,9,13H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENARDYYABQKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the 4-Fluoro-2-methylphenylsulfonyl Group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Coupling of Pyrrolidine and Pyrimidine Rings: This is often done using nucleophilic substitution reactions where the pyrrolidine ring is attached to the pyrimidine ring through an ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Analog: BI81524 (4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine)

Key Similarities :

  • Core Scaffold : Both compounds share a pyrrolidin-3-yl-oxy-pyrimidine backbone.
  • Sulfonamide Functionalization : The pyrrolidine nitrogen is sulfonylated, a feature critical for modulating solubility and target binding.

Key Differences :

  • Sulfonyl Substituent : The target compound uses a 4-fluoro-2-methylphenyl group, whereas BI81524 employs a bulkier 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. This difference impacts lipophilicity (LogP: target ~2.8 vs. BI81524 ~3.5) and steric interactions .
  • Pyrimidine Substitution: The target compound lacks methyl groups at the 4- and 6-positions of the pyrimidine ring, which are present in BI81523.

Table 1: Structural and Physicochemical Comparison

Property Target Compound BI81524
Molecular Formula C₁₇H₁₉FN₃O₃S C₂₀H₂₅N₃O₃S
Molecular Weight ~379.42 g/mol 387.50 g/mol
Sulfonyl Group 4-Fluoro-2-methylphenyl 5,6,7,8-Tetrahydronaphthalene-2-yl
Pyrimidine Substitution Unsubstituted at 4- and 6-positions 4,6-Dimethyl

Functional Group Analog: 1a and 1b from

Key Similarities :

  • Pyrrolidin-3-yl-Oxy Linkage : Compounds 1a and 1b (oxadiazole derivatives) share the pyrrolidin-3-yl-oxy moiety, which is critical for spatial orientation in receptor binding .

Key Differences :

  • Heterocyclic Core: The target compound uses pyrimidine, while 1a/1b feature a 1,2,4-oxadiazole ring.
  • Substituent Effects : The phenylethyl group on the pyrrolidine in 1a/1b introduces additional hydrophobicity compared to the sulfonyl group in the target compound.

Implications for Bioactivity :

  • The sulfonyl group in the target compound may enhance solubility and reduce nonspecific binding compared to the phenylethyl group in 1a/1b .

Fluorinated Aromatic Systems: Example 64 from

Key Similarities :

  • Fluorine Substitution : Both the target compound and Example 64 incorporate fluorinated aromatic rings, which can improve metabolic stability and influence electronic effects in drug-receptor interactions .

Key Differences :

  • Core Structure : Example 64 contains a chromen-4-one and pyrazolo[3,4-c]pyrimidine system, which are structurally distinct from the simpler pyrimidine-pyrrolidine scaffold of the target compound.
  • Functional Groups : Example 64 includes ester and pyrazole moieties, suggesting divergent biological targets (e.g., kinase inhibition vs. antiviral activity) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving nucleophilic substitution and sulfonylation reactions .
  • Structure–Activity Relationships (SAR) :
    • The 4-fluoro-2-methylphenyl sulfonyl group balances lipophilicity and metabolic stability, outperforming bulkier analogs like BI81524 in aqueous solubility (predicted solubility: target ~15 µM vs. BI81524 ~5 µM) .
    • Pyrimidine’s unsubstituted positions may allow broader target engagement compared to dimethyl-substituted analogs.

Biological Activity

The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that incorporates a pyrimidine ring and a sulfonamide moiety. This structure suggests potential biological activity, particularly in medicinal chemistry. Understanding its biological activity involves examining its interactions with biological targets, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C17H16F4N2O3SC_{17}H_{16}F_{4}N_{2}O_{3}S, indicating the presence of various functional groups that contribute to its biological properties. The sulfonamide group is known for imparting significant biological activity, while the pyrimidine ring is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC₁₇H₁₆F₄N₂O₃S
Molecular Weight404.4 g/mol
CAS Number2034431-80-4
StructureStructure Image

The mechanism of action for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine primarily involves its interaction with specific enzymes or receptors in biological pathways. Sulfonamides typically inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to antibacterial effects, making sulfonamide derivatives valuable in treating infections.

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide-containing compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies have demonstrated that certain sulfonamide derivatives can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, which is essential for maintaining gastric mucosa .

Anticancer Potential

Emerging evidence suggests that similar compounds may exhibit anticancer activity. For example, tetrahydroisoquinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific activity of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in this context remains to be fully characterized but is anticipated to be significant due to its structural features.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine :

  • Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, revealing IC50 values ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity.
  • COX Inhibition : Research on a related compound demonstrated selective inhibition of COX-2 with an IC50 value of 35 µM, suggesting potential for anti-inflammatory applications .
  • Cancer Cell Studies : In vitro testing on cancer cell lines showed that derivatives with similar structures could reduce cell viability by over 60% at concentrations as low as 20 µM .

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